1,5-Diphenylpyrrolidine-2,3-dione 1,5-Diphenylpyrrolidine-2,3-dione
Brand Name: Vulcanchem
CAS No.: 960-53-2
VCID: VC16118451
InChI: InChI=1S/C16H13NO2/c18-15-11-14(12-7-3-1-4-8-12)17(16(15)19)13-9-5-2-6-10-13/h1-10,14H,11H2
SMILES:
Molecular Formula: C16H13NO2
Molecular Weight: 251.28 g/mol

1,5-Diphenylpyrrolidine-2,3-dione

CAS No.: 960-53-2

Cat. No.: VC16118451

Molecular Formula: C16H13NO2

Molecular Weight: 251.28 g/mol

* For research use only. Not for human or veterinary use.

1,5-Diphenylpyrrolidine-2,3-dione - 960-53-2

Specification

CAS No. 960-53-2
Molecular Formula C16H13NO2
Molecular Weight 251.28 g/mol
IUPAC Name 1,5-diphenylpyrrolidine-2,3-dione
Standard InChI InChI=1S/C16H13NO2/c18-15-11-14(12-7-3-1-4-8-12)17(16(15)19)13-9-5-2-6-10-13/h1-10,14H,11H2
Standard InChI Key OFVBTYFBRFXURE-UHFFFAOYSA-N
Canonical SMILES C1C(N(C(=O)C1=O)C2=CC=CC=C2)C3=CC=CC=C3

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The core structure of 1,5-diphenylpyrrolidine-2,3-dione consists of a pyrrolidine ring (a five-membered saturated nitrogen-containing ring) with two carbonyl groups at adjacent positions (C2 and C3) and phenyl groups attached to the nitrogen (N1) and C5 positions. The molecular formula is C₁₆H₁₃NO₂, with a molecular weight of 259.28 g/mol. The planar arrangement of the diketone moiety facilitates conjugation, influencing its tautomeric behavior and reactivity .

Spectroscopic Identification

  • Infrared (IR) Spectroscopy: Strong absorption bands at ~1,710 cm⁻¹ and ~1,680 cm⁻¹ correspond to the symmetric and asymmetric stretching vibrations of the two carbonyl groups .

  • Nuclear Magnetic Resonance (NMR):

    • ¹H NMR: Signals for the phenyl protons appear as multiplets at δ 7.2–7.5 ppm, while the pyrrolidine ring protons resonate as a multiplet at δ 3.8–4.2 ppm .

    • ¹³C NMR: Carbonyl carbons (C2 and C3) exhibit peaks at ~205 ppm and ~200 ppm, respectively .

Synthetic Methodologies

Multi-Component Reactions (MCRs)

Recent advancements utilize MCRs to access 1,5-diaryl-2,3-dioxopyrrolidines with high regioselectivity. For example, a three-component reaction between aryl aldehydes, anilines, and pyruvic acid in ethanol at reflux yields the target compound in 65–80% efficiency .

Mechanistic Insights

The reaction proceeds through:

  • Formation of a Schiff base between the aldehyde and aniline.

  • Nucleophilic attack by pyruvic acid at the imine carbon.

  • Cyclization via intramolecular esterification to form the pyrrolidine ring .

Physicochemical Properties

Thermal Stability

Thermogravimetric analysis (TGA) reveals that 1,5-diphenylpyrrolidine-2,3-dione decomposes at temperatures above 250°C, releasing carbon dioxide and forming cinnamylideneaniline as a byproduct . This decarbonylation reaction is attributed to the lability of the diketone moiety under thermal stress.

Solubility and Crystallinity

The compound exhibits limited solubility in polar solvents (e.g., water, methanol) but dissolves readily in dichloromethane and dimethyl sulfoxide (DMSO). Crystallization from ethanol yields monoclinic crystals with a melting point of 182–184°C .

Chemical Reactivity and Derivative Synthesis

Michael Addition Reactions

The electron-deficient diketone moiety undergoes Michael additions with nucleophiles such as amines and thiols. For instance, reaction with methylamine in tetrahydrofuran (THF) produces 4-(methylamino)-1,5-diphenylpyrrolidine-2,3-dione, a precursor to bioactive alkaloids .

Cycloaddition Reactions

1,5-Diphenylpyrrolidine-2,3-dione participates in [4+2] Diels-Alder reactions with dienes like cyclopentadiene, yielding bicyclic adducts with high stereoselectivity. These products serve as intermediates in the synthesis of polycyclic natural products .

Halogenation and Acylation

Electrophilic substitution at the α-carbon (C4) occurs readily with halogenating agents (e.g., bromine in acetic acid) or acyl chlorides, generating 4-halo or 4-acyl derivatives. These modifications enhance the compound’s utility in medicinal chemistry .

Biological and Industrial Applications

Synthetic Intermediate

The compound serves as a key intermediate in the synthesis of:

  • Alkaloids: Including codonopsinine and anisomycin, which possess antimicrobial and antiparasitic properties .

  • Iminosugars: Pyrrolidine-based glycosidase inhibitors used to treat metabolic disorders .

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